7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of iodine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one typically involves the iodination of a chromenone precursor. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with iodine and a suitable oxidizing agent under controlled conditions . The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the chromenone ring can undergo reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products:
- Substituted chromenones with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is largely dependent on its interaction with biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . Additionally, the iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 7-Hydroxy-3-(4-iodophenoxy)-8-methyl-2-trifluoromethyl-chromen-4-one
- 7-Hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
- 7-Hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one
Uniqueness: 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups enhances its potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3IO3/c11-10(12,13)7-3-6(16)4-1-2-5(15)8(14)9(4)17-7/h1-3,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPXVDSTDTVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=C(O2)C(F)(F)F)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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